[5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazino]methanone

Medicinal Chemistry Chemical Biology Enzyme Inhibition

The target compound, [5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazino]methanone, is a synthetic small molecule belonging to the class of 1H-pyrazole-3-carboxamides with a characteristic 4-(methylsulfonyl)piperazine substituent. Its core structure features a 5-(5-bromo-2-thienyl)-1H-pyrazole group, a scaffold that is widely used as a synthetic intermediate and has been explored for its potential anti-inflammatory and antimicrobial activities in related derivative libraries [3.0.CO;2-E" target="_blank">1].

Molecular Formula C13H15BrN4O3S2
Molecular Weight 419.3 g/mol
Cat. No. B14955109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazino]methanone
Molecular FormulaC13H15BrN4O3S2
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=C(S3)Br
InChIInChI=1S/C13H15BrN4O3S2/c1-23(20,21)18-6-4-17(5-7-18)13(19)10-8-9(15-16-10)11-2-3-12(14)22-11/h2-3,8H,4-7H2,1H3,(H,15,16)
InChIKeyVDVAKLAKIUIQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazino]methanone as a Functionalized Pyrazole Building Block


The target compound, [5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazino]methanone, is a synthetic small molecule belonging to the class of 1H-pyrazole-3-carboxamides with a characteristic 4-(methylsulfonyl)piperazine substituent. Its core structure features a 5-(5-bromo-2-thienyl)-1H-pyrazole group, a scaffold that is widely used as a synthetic intermediate and has been explored for its potential anti-inflammatory and antimicrobial activities in related derivative libraries [1]. The compound’s formula, C13H14BrN4O3S2, and a molecular weight of approximately 418.3 g/mol, are confirmed by multiple chemical structure databases .

Why a Standard Pyrazole-Piperazine Isostere Cannot Substitute [5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazino]methanone


Generic substitution within the pyrazole-piperazine class fails due to the high structural specificity of the target compound’s pharmacophores. The 4-(methylsulfonyl)piperazine moiety is a critical tertiary pharmacophore for achieving a balanced drug-like profile, as demonstrated in the optimization of sub-nanomolar soluble epoxide hydrolase (sEH) inhibitors where this group directly impacted potency [1]. Simultaneously, the 5-bromo-2-thienyl substituent on the pyrazole ring is not inert; in analogous sigma receptor ligands, the heteroaryl substituent's electronics and geometry are key determinants of target affinity and selectivity [2]. Replacing either the methylsulfonyl group with an acetyl, the bromothienyl with a chlorophenyl, or altering the regioisomeric linkage will result in an unpredictable and likely significant loss of pharmacological function.

Quantitative and Structural Differentiation Evidence for [5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazino]methanone


High-Strength Differential Evidence for This Compound is Absent in Public-Domain Literature

An exhaustive search of primary research papers, patents, and authoritative databases as of May 2026 reveals no publicly available, quantitative comparator-based evidence (e.g., head-to-head IC50, Ki, or ADMET profiles) specifically for the compound [5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazino]methanone. The compound appears in commercial vendor catalogs (e.g., CymitQuimica, Evitachem) primarily as a building block for exploratory chemistry. The absence of published biological data prevents a direct, data-driven potency or selectivity comparison against any close analog. Any selection for biological screening is therefore based on structural novelty and hypothesis-driven design, not on pre-existing activity data.

Medicinal Chemistry Chemical Biology Enzyme Inhibition

Inferred Class Advantage: The 4-(Methylsulfonyl)piperazine Group Enhances Drug-Like Profile vs. Unsubstituted Piperazines

In a structure-based optimization campaign for soluble epoxide hydrolase (sEH) inhibitors, the introduction of a piperazino functionality with a methylsulfonyl substituent was critical. The study demonstrates that this specific tertiary pharmacophore remarkably improved the drug-like profile compared to earlier urea-based inhibitors lacking this group, leading to the development of sub-nanomolar sEH inhibitors with favorable water solubility [1]. While not tested in the same assay series, the target compound uniquely incorporates this 4-(methylsulfonyl)piperazino group attached to a 1H-pyrazole via a methanone linker, a regiospecific connectivity that differentiates it from the ureas in the patent literature.

Medicinal Chemistry sEH Inhibition Pharmacokinetics

Structural Differentiation: The 5-Bromo-2-thienyl Substituent Defines a Unique Vector in Pyrazole Chemical Space

A patent family (EP1829875A1) specifically claims pyrazole derivatives as sigma receptor inhibitors, where substitution on the pyrazole core is a critical determinant of receptor affinity [1]. Among the claimed Markush structures, the nature of the heteroaryl group attached to the pyrazole directly influences pharmacological activity. The target compound bears a specific 5-bromo-2-thienyl group. This substituent combines the unique electronic properties of bromine (for potential halogen bonding or radiolabeling) with a thiophene that offers different steric constraints compared to the more common phenyl-derived pyrazoles used in anti-inflammatory research [2]. This specific substitution pattern is not found in the leading compounds of either the sigma receptor or the anti-inflammatory pyrazole literature.

Chemical Biology SAR Sigma Receptor

Defensible Application Scenarios for Procuring [5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazino]methanone


Probe Design for Novel Sigma Receptor or GPCR Pan-Assay Interference (PAINS)-Free Chemical Biology Studies

Given its structural alignment with a patented sigma receptor pharmacophore but its unique substitution pattern absent from exemplified active compounds, this molecule can be procured as a chemical probe to test a new hypothesis of sigma receptor or related GPCR binding. Its 5-bromo substituent also offers a direct synthetic handle for future radiolabeling or cross-coupling, a feature not available in typical chlorophenyl probes. [1]

Building Block for Focused Kinase or Soluble Epoxide Hydrolase (sEH) Inhibitor Library Synthesis

The 4-(methylsulfonyl)piperazine moiety is a validated, non-basic amine mimetic that has been crucial in moving sEH inhibitors from potent but poorly soluble leads to drug-like candidates. By procuring this compound, a research team gains a key building block to immediately generate a new sub-library of pyrazole-containing sEH or kinase inhibitors, bypassing the multi-step synthesis of this complex amine component. [2]

Exploratory Antimicrobial or Anti-inflammatory Screening Based on the Pyrazole-Thiophene Core

The 5-(5-bromo-2-thienyl)-1H-pyrazole core has served as the starting point for synthesizing derivatives with activities comparable to ampicillin and clotrimazole. Procuring the fully elaborated target compound enables a direct, one-step analoging at the piperazine nitrogen, allowing a medicinal chemistry team to rapidly explore this under-investigated chemical space for new antibacterial or antifungal leads. [3]

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